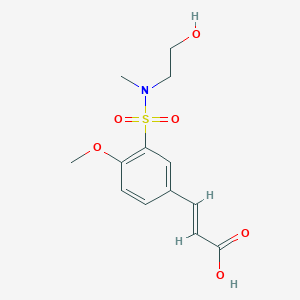
(E)-3-(3-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-4-methoxyphenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-(N-(2-hydroxyethyl)-N-methylsulfamoyl)-4-methoxyphenyl)acrylic acid, commonly known as HEMA, is a synthetic compound that is widely used in scientific research. HEMA is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science.
Applications De Recherche Scientifique
HEMA has been widely used in scientific research due to its unique properties. HEMA is a hydrophilic compound that can easily dissolve in water. It has been used as a monomer in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing. HEMA has also been used in the synthesis of nanoparticles, which have applications in cancer therapy and imaging.
Mécanisme D'action
The mechanism of action of HEMA is not fully understood. However, it is believed that HEMA interacts with biological molecules, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions. HEMA can also form covalent bonds with biological molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
HEMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that HEMA can induce cell death in cancer cells. HEMA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, HEMA has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
HEMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. HEMA is also water-soluble, which makes it easy to handle in aqueous solutions. However, HEMA has some limitations. It can be toxic to cells at high concentrations, and its effects on living organisms are not fully understood.
Orientations Futures
There are several future directions for the use of HEMA in scientific research. One area of research is the development of HEMA-based hydrogels for tissue engineering and regenerative medicine. Another area of research is the use of HEMA-based nanoparticles for targeted drug delivery and imaging. In addition, further studies are needed to understand the mechanism of action of HEMA and its effects on living organisms.
Conclusion:
HEMA is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the synthesis of hydrogels and nanoparticles, which have applications in various fields of research. Further studies are needed to fully understand the mechanism of action of HEMA and its effects on living organisms.
Méthodes De Synthèse
HEMA can be synthesized through a series of chemical reactions. The synthesis of HEMA involves the reaction between 4-methoxyphenylacetic acid and N-(2-hydroxyethyl)-N-methylsulfamoyl chloride. The reaction takes place in the presence of triethylamine and dichloromethane. The final product is obtained by the purification of the reaction mixture through column chromatography.
Propriétés
IUPAC Name |
(E)-3-[3-[2-hydroxyethyl(methyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-14(7-8-15)21(18,19)12-9-10(4-6-13(16)17)3-5-11(12)20-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYAHTIJXTWLML-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)S(=O)(=O)C1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)
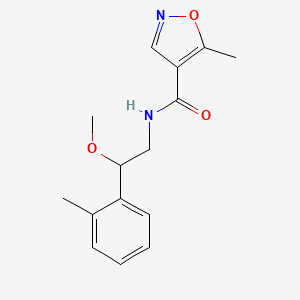
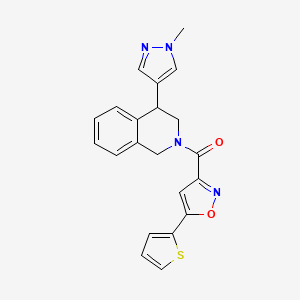
![[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol](/img/structure/B2555106.png)
![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)

![3-(4-Chlorophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2555112.png)
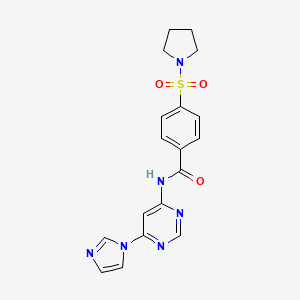
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2555115.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline](/img/structure/B2555116.png)
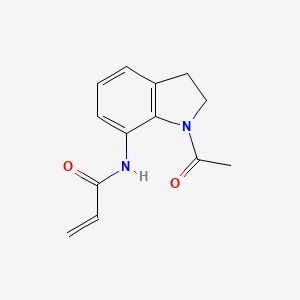
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2555122.png)

![2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2555124.png)